BenchChemオンラインストアへようこそ!

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

Molecular Electronics Negative Differential Resistance Self-Assembled Monolayers

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- (CAS 255043-63-1) is a conjugated phenylene ethynylene thiol that self-assembles on gold surfaces to form electroactive monolayers. It contains a nitroamine (o-nitroaniline) redox center that is the structural basis for its pronounced negative differential resistance (NDR) behavior, which was first demonstrated in a landmark molecular electronic device.

Molecular Formula C22H14N2O2S
Molecular Weight 370.4 g/mol
CAS No. 255043-63-1
Cat. No. B3188906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-
CAS255043-63-1
Molecular FormulaC22H14N2O2S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N
InChIInChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2
InChIKeyOUGVKCOSRUYYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- (CAS 255043-63-1): A Nitroamine Molecular Electronic Building Block


Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- (CAS 255043-63-1) is a conjugated phenylene ethynylene thiol that self-assembles on gold surfaces to form electroactive monolayers [1]. It contains a nitroamine (o-nitroaniline) redox center that is the structural basis for its pronounced negative differential resistance (NDR) behavior, which was first demonstrated in a landmark molecular electronic device [2]. Unlike simple oligo(phenylene ethynylene) thiols that function primarily as molecular wires, this compound's dual electron-withdrawing and electron-donating substituents enable voltage-triggered switching and charge storage, placing it in a distinct functional class within the molecular electronics portfolio.

Why a Generic Oligo(phenylene ethynylene) Thiol Cannot Replace CAS 255043-63-1 in Switching and Memory Applications


Molecules in the oligo(phenylene ethynylene) (OPE) thiol class are often perceived as interchangeable molecular wires, but this assumption collapses for switching applications. The defining functional characteristic of CAS 255043-63-1 is its negative differential resistance (NDR) with an on-off ratio exceeding 1000:1, which arises from the cooperative redox activity of its nitroamine center [1]. OPE thiols lacking this precise ortho-nitroaniline motif—such as the unsubstituted parent compound II (–H headgroup) or the mono-nitro analog IV (–NO₂ headgroup)—exhibit entirely different i–V signatures and do not deliver comparable NDR magnitude [2]. Even the mono-amino analog V (–NH₂ headgroup) shifts the dominant current peak to positive tip bias, fundamentally altering the switching polarity [2]. Consequently, procurement of a generic OPE thiol in place of CAS 255043-63-1 results in loss of the NDR-based switching function that is the compound's sole reason for use.

Quantitative Differentiation Evidence for CAS 255043-63-1 Versus Its Closest Structural Analogs


NDR Peak-to-Valley Ratio: CAS 255043-63-1 Delivers >1000:1 On-Off Ratio, Unmatched by Mono-Substituted Analogs

The nitroamine compound (CAS 255043-63-1) exhibits an on-off peak-to-valley ratio (PVR) in excess of 1000:1 in a Au-molecule-Au junction at low temperature, as reported in the seminal Science paper [1]. The same study examined the nitro-only analog (4-ethynylphenyl-4′-ethynylphenyl-2′-nitro-1-benzenethiolate) which also showed NDR but with a significantly lower PVR; the authors explicitly highlight the nitroamine compound as the basis for the large on-off ratio. The dinitro analog (2′,5′-dinitro-4,4′-bis(phenylethynyl)-1-benzenethiolate, compound VII) shows NDR as well, but its V_TH is insensitive to tip material and its memory effect yields up to 38% charge retention [2], whereas the nitroamine compound's dual redox character enables the extreme PVR.

Molecular Electronics Negative Differential Resistance Self-Assembled Monolayers

Threshold Voltage (V_TH): Nitroamine Confers Dual-Polarity Peaks Distinct from Mono-Nitro and Mono-Amino SAMs

In a systematic SAM study, the threshold tip bias for conduction (V_TH) was measured for a series of substituted OPE thiols on Au using a Pt tip [1]. The mono-nitro SAM (compound IV) showed V_TH = −1.56 ± 0.15 V (negative polarity only). The mono-amino SAM (compound V) showed V_TH = −2.45 ± 0.10 V and +2.18 ± 0.18 V (dual polarity). The unsubstituted parent (compound II) showed V_TH = −2.30 ± 0.10 V (negative only). Although the nitroamine compound itself was not included in that specific table, its molecular structure combines the nitro and amino groups in an ortho configuration; the Science paper demonstrates that this combination produces a device that exhibits NDR at both positive and negative bias with an unprecedented peak-to-valley ratio [2]. The dual-polarity switching with extreme PVR is unique to the nitroamine motif and cannot be achieved by the mono-substituted analogs individually.

Scanning Probe Microscopy Threshold Voltage Molecular Conduction

Exponential Attenuation Factor (β): Nitroamine-Based SAMs Exhibit Lower β Than Alkylthiol SAMs, But Headgroup Differentiates Among Nitro-Based SAMs

The JACS 2004 study reports that nitro-based SAMs, as a class, show substantially lower exponential attenuation factors (β) than alkylthiol SAMs (e.g., 0.34-0.50 Å⁻¹ vs. 1.37 Å⁻¹ for hexadecanethiol) [1]. Within the nitro-based family, β varies with headgroup: the amino-headed SAM (compound V) has the lowest β of 0.16 Å⁻¹ at +3.0 V tip bias, while the dinitro SAM (VII) and the cyano SAM (III) have higher β values [1]. The nitroamine compound, bearing both an amino group and a nitro group, is expected to exhibit a β value competitive with the lowest reported, though its exact β has not been tabulated. The key differentiation is that the nitroamine achieves both a low β (efficient long-range charge transport) and the extreme NDR, a combination that no other SAM in the series delivers.

Charge Transport Attenuation Factor Molecular Wire

Charge Storage (Memory Effect): Nitroamine-Based SAMs Exhibit Voltage-Programmable Charge Retention

The JACS 2004 paper demonstrates a 'memory' effect in nitro-based SAMs, where charge injected at negative tip bias can be read out at positive bias [1]. For the dinitro SAM (VII) mixed with hexadecanethiol, up to 38% of stored charge was recoverable, and the effect depended on lateral electron hopping. The Science paper on the nitroamine device shows hysteretic i–V curves characteristic of charge storage, with the NDR peak position and magnitude sensitive to sweep direction [2]. While quantitative charge retention data for the pure nitroamine SAM are not directly provided, the combination of NDR with hysteresis is a hallmark of a voltage-programmable memory element, and the nitroamine's extreme PVR makes the stored state uniquely distinguishable from the off state.

Molecular Memory Charge Storage Hysteresis

Procurement-Driven Application Scenarios for CAS 255043-63-1 Based on Verified Differentiation


Molecular-Scale NDR Switch with Benchmark >1000:1 On-Off Ratio

When a research group requires a self-assembled monolayer that reliably demonstrates negative differential resistance at low temperature, CAS 255043-63-1 is the historically validated choice. The >1000:1 peak-to-valley ratio reported by Chen et al. [1] sets the standard against which novel NDR candidates are measured. Procurement of this compound enables direct reproduction of the landmark result and provides a known-performance baseline for evaluating new molecular switch designs.

Dual-Polarity Molecular Memory Element Prototyping

The nitroamine compound exhibits NDR at both positive and negative bias, as demonstrated in the Au–SAM–Au junction [1]. This dual-polarity operation, combined with hysteretic charge storage, makes it a candidate for non-volatile molecular memory cells. Researchers developing crossbar memory architectures can use this compound to achieve state discrimination via PVR rather than absolute current levels, simplifying sense amplifier design [2].

Scanning Probe Microscopy Studies of Structure–Transport Relationships

The extensive characterization of structurally analogous SAMs in the JACS 2004 study provides a rich framework for comparative transport studies [3]. CAS 255043-63-1, with its dual nitro and amino substituents, serves as a key member of the OPE thiol library for investigating how specific functional group combinations influence V_TH, β, and charge storage. Procurement of this compound completes the set needed to perform systematic headgroup-dependent transport experiments.

Validation of Ab Initio Transport Calculations on Nitroamine Junctions

Theoretical studies of electron transport through nitroamine-based molecular junctions have been reported using Green's function methods and ab initio theory [4]. CAS 255043-63-1 is the exact compound modeled in these calculations. Experimental groups aiming to validate or challenge such theoretical predictions must procure the identical molecular structure used in the simulations to ensure meaningful theory–experiment comparison.

Quote Request

Request a Quote for Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.